molecular formula C19H22O7 B211227 Nagilactone C CAS No. 24338-53-2

Nagilactone C

Cat. No.: B211227
CAS No.: 24338-53-2
M. Wt: 362.4 g/mol
InChI Key: DGNOPGIIPQKNHD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nagilactone C, a tetracyclic natural product isolated from various Podocarpus species, has been found to target eukaryotic ribosomes and different protein kinases . The primary targets of this compound include protein kinases such as RIOK2 and JAK2 . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets by binding to eukaryotic ribosomes, inhibiting protein synthesis . It also inhibits different protein kinases, such as RIOK2 and JAK2 . This interaction results in a drug-induced inhibition of cell proliferation, coupled with a cell cycle perturbation and induction of apoptosis .

Biochemical Pathways

The anticancer activity of this compound mainly derives from three complementary actions . Firstly, it induces inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis . Secondly, it blocks the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion . Lastly, it has the capacity to modulate the PD-L1 immune checkpoint . Different molecular effectors have been implicated in the antitumor activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .

Pharmacokinetics

Its potent anticancer activities against different cancer cell lines and tumor models suggest that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is a significant reduction in cell proliferation and induction of apoptosis in cancer cells . It also inhibits cancer cell migration and invasion by blocking the epithelial to mesenchymal cell transition . Furthermore, it modulates the PD-L1 immune checkpoint, potentially enhancing the immune response against cancer cells .

Action Environment

As a natural product isolated from various podocarpus species, it is likely that factors such as temperature, ph, and presence of other bioactive compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Nagilactone C interacts with several enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes . Additionally, it has been postulated that this compound inhibits different protein kinases, such as RIOK2 and JAK2 .

Cellular Effects

This compound has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines . It exerts its effects by inhibiting cell proliferation, perturbing the cell cycle, and inducing apoptosis . Furthermore, this compound can block the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion .

Molecular Mechanism

The anticancer activity of this compound mainly derives from three complementary actions: drug-induced inhibition of cell proliferation, blockade of the epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint . The AP-1 pathway, blocked upon activation of the JNK/c-Jun axis, has been implicated as a key molecular effector in the antitumor activity of this compound .

Dosage Effects in Animal Models

The initial report showed a dose-dependent activity of this compound against the P-388 leukemia in mice, with the drug injected daily at 10–20–40 mg/kg intraperitoneally .

Metabolic Pathways

Given its role as a potent inhibitor of protein synthesis and its interactions with various protein kinases, it is likely that this compound influences several metabolic pathways .

Subcellular Localization

Given its role as a potent inhibitor of protein synthesis, it is likely that this compound interacts with ribosomes, which are located in the cytoplasm of the cell .

Properties

IUPAC Name

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNOPGIIPQKNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24338-53-2
Record name Nagilactone C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Nagilactone C and where is it found?

A1: this compound is a norditerpene dilactone primarily isolated from various species of Podocarpus, a type of coniferous tree. [, , ]

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits insecticidal activity against various insects like housefly larvae, light-brown apple moth, and codling moth. [, ] It also demonstrates antiproliferative activity against human and murine tumor cell lines, suggesting potential anticancer properties. [, ] Furthermore, studies have identified this compound as a potent inhibitor of Dengue virus infection. []

Q3: How does this compound exert its insecticidal effect?

A3: While the exact mechanism is not fully elucidated in the provided research, studies show that this compound is toxic to housefly larvae when ingested, affecting larval growth, pupation, and adult emergence. [] It also shows insecticidal activity against other insect species, suggesting a broader mechanism of action. [, ]

Q4: How potent is this compound as an antiproliferative agent?

A4: this compound exhibits potent antiproliferative activity against human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cell lines with ED50 values of 2.3 and 1.2 μg/mL, respectively. []

Q5: How does the structure of this compound contribute to its biological activities?

A6: While detailed structure-activity relationship (SAR) studies are not described within the provided research, the presence of the lactone groups and the overall norditerpene skeleton are likely crucial for its biological activities. [] Further research exploring modifications to its structure would provide valuable insights into SAR.

Q6: Has this compound's interaction with specific biological targets been studied?

A7: Yes, research indicates that this compound targets the eukaryotic translation apparatus, specifically affecting translation elongation. [] Additionally, a study elucidated the crystal structure of this compound bound to the yeast 80S ribosome. [] This binding interaction provides insights into its mechanism as a protein synthesis inhibitor.

Q7: What are the implications of this compound's interaction with the ribosome?

A8: The binding of this compound to the ribosome and subsequent inhibition of eukaryotic protein synthesis likely contributes to its various biological activities, including its anticancer, antiviral, and insecticidal effects. [, ] Disrupting protein synthesis can have significant downstream effects on cellular processes and viral replication.

Q8: Are there any known instances of resistance to this compound?

A8: While the provided research does not explicitly mention resistance mechanisms, it is plausible that prolonged exposure to this compound could lead to the development of resistance in target organisms, as seen with other bioactive compounds.

Q9: What is the current state of research on this compound?

A9: Current research primarily focuses on understanding this compound's mechanism of action against various targets, exploring its potential therapeutic applications (anticancer, antiviral, insecticidal), and investigating its biosynthesis in Podocarpus species.

Q10: Are there any analytical techniques used to identify and quantify this compound?

A11: Researchers commonly employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and high-resolution mass spectrometry (HR-ESI-MS) to identify and characterize this compound. [, ] These techniques provide detailed structural information and can confirm the compound's identity.

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